(4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE
Description
(4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones
Properties
IUPAC Name |
(4Z)-4-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-1-(3-chloro-4-fluorophenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClFN3O2/c1-23(2)16-6-3-10(8-13(16)19)7-12-17(25)22-24(18(12)26)11-4-5-15(21)14(20)9-11/h3-9H,1-2H3,(H,22,25)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAOFKBEWMJXJG-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)F)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of the aryl groups: This involves coupling reactions such as Suzuki or Heck coupling to attach the aryl groups to the pyrazolidine core.
Functional group modifications: Bromination, chlorination, and fluorination reactions are carried out to introduce the desired substituents on the aromatic rings.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different oxidation states or to remove specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and cellular processes.
Medicine
In medicinal chemistry, this compound may be evaluated for its pharmacological properties, including its potential as a therapeutic agent for various diseases. Its activity against specific biological targets can be assessed through in vitro and in vivo studies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4Z)-4-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE include other pyrazolidine-3,5-dione derivatives with different substituents on the aromatic rings. Examples include:
- (4Z)-4-{[3-METHYL-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE
- (4Z)-4-{[3-BROMO-4-(METHYLAMINO)PHENYL]METHYLIDENE}-1-(3-CHLORO-4-FLUOROPHENYL)PYRAZOLIDINE-3,5-DIONE
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties. These properties may include enhanced reactivity, selectivity for certain biological targets, and improved pharmacokinetic profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
